Pyridino(1,2-a)imidazo(5,4-b)indole
Overview
Description
Pyridino(1,2-a)imidazo(5,4-b)indole is a heterocyclic compound that features a fused ring system combining pyridine, imidazole, and indole moieties. This unique structure endows the compound with significant chemical and biological properties, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridino(1,2-a)imidazo(5,4-b)indole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of pyridine derivatives with imidazole and indole precursors under acidic or basic conditions.
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the desired heterocyclic structure.
Intramolecular Cyclizations: This method involves the formation of the fused ring system through cyclization of a linear precursor molecule.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as:
Catalytic Methods: Utilizing transition metal catalysts to facilitate the formation of the fused ring system.
Photocatalysis: Using light to drive the cyclization reactions, which can be more environmentally friendly and efficient.
Chemical Reactions Analysis
Types of Reactions: Pyridino(1,2-a)imidazo(5,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine or imidazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2,3-dione, while substitution reactions can introduce various functional groups onto the heterocyclic scaffold.
Scientific Research Applications
Pyridino(1,2-a)imidazo(5,4-b)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Pyridino(1,2-a)imidazo(5,4-b)indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine: Shares a similar fused ring system but lacks the indole moiety.
Imidazo(1,2-a)pyrimidine: Another related compound with a pyrimidine ring instead of pyridine.
Benzoimidazo(1,2-a)pyridine: Contains a benzene ring fused to the imidazo(1,2-a)pyridine scaffold.
Uniqueness: Pyridino(1,2-a)imidazo(5,4-b)indole is unique due to its combination of pyridine, imidazole, and indole rings, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,8,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-2-6-10-9(5-1)12-13(14-10)16-8-4-3-7-11(16)15-12/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKQNBQQGPVKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N4C=CC=CC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208793 | |
Record name | Pyridino(1,2-a)imidazo(5,4-b)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60067-39-2 | |
Record name | Pyridino(1,2-a)imidazo(5,4-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060067392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC363438 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridino(1,2-a)imidazo(5,4-b)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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